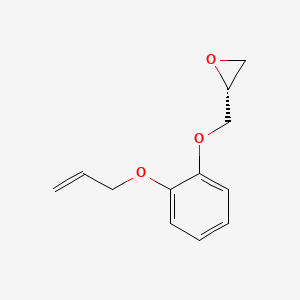
(3E)-5,5-dimethylhexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-5,5-Dimethylhexa-1,3-diene is an organic compound characterized by its unique structure, which includes a diene system with two double bonds in conjugation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5,5-dimethylhexa-1,3-diene typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes such as olefin metathesis. This method utilizes metal catalysts, often based on ruthenium or molybdenum, to facilitate the rearrangement of carbon-carbon double bonds, leading to the formation of the diene.
Chemical Reactions Analysis
Types of Reactions: (3E)-5,5-Dimethylhexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxygenated derivatives.
Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: Electrophilic addition reactions, such as halogenation with bromine or chlorine, can occur at the double bonds, forming dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogens like bromine or chlorine in an inert solvent such as dichloromethane.
Major Products:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of dihalides.
Scientific Research Applications
(3E)-5,5-Dimethylhexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the synthesis of polymers and other materials with specific properties.
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3E)-5,5-dimethylhexa-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used. For example, in oxidation reactions, the diene system can interact with oxidizing agents to form epoxides or diols through the formation of intermediate complexes.
Comparison with Similar Compounds
(3E)-Hexa-1,3-diene: Similar structure but without the methyl groups at the 5-position.
(3E)-5-Methylhexa-1,3-diene: Contains one methyl group at the 5-position.
(3E)-5,5-Dimethylhepta-1,3-diene: Similar structure with an additional carbon in the chain.
Uniqueness: (3E)-5,5-Dimethylhexa-1,3-diene is unique due to the presence of two methyl groups at the 5-position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from other similar dienes.
Properties
Molecular Formula |
C8H14 |
|---|---|
Molecular Weight |
110.20 g/mol |
IUPAC Name |
5,5-dimethylhexa-1,3-diene |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3 |
InChI Key |
YKCQGTKPNABNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B8643030.png)



![4-Bromo-1-[(methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8643070.png)







![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8643122.png)
